molecular formula C19H16ClN5OS B10895264 1-(4-Acetylphenyl)-3-{4-[(6-chloropyridazin-3-yl)amino]phenyl}thiourea

1-(4-Acetylphenyl)-3-{4-[(6-chloropyridazin-3-yl)amino]phenyl}thiourea

Cat. No.: B10895264
M. Wt: 397.9 g/mol
InChI Key: BTCIIJGQXDOVNF-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-{4-[(6-chloropyridazin-3-yl)amino]phenyl}thiourea is a synthetic organic compound that features a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylphenyl)-3-{4-[(6-chloropyridazin-3-yl)amino]phenyl}thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 4-[(6-chloropyridazin-3-yl)amino]aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, solvent recovery and recycling methods would be employed to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetylphenyl)-3-{4-[(6-chloropyridazin-3-yl)amino]phenyl}thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea group to a corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-(4-Acetylphenyl)-3-{4-[(6-chloropyridazin-3-yl)amino]phenyl}thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(4-Acetylphenyl)-3-{4-[(6-chloropyridazin-3-yl)amino]phenyl}thiourea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiourea group can form hydrogen bonds with biological targets, enhancing binding affinity and specificity. The aromatic rings and substituents can also play a role in the compound’s overall activity by influencing its electronic properties and steric interactions.

Comparison with Similar Compounds

    1-(4-Acetylphenyl)-3-phenylthiourea: Lacks the chloropyridazinyl group, which may result in different biological activity and reactivity.

    1-(4-Acetylphenyl)-3-{4-[(6-methylpyridazin-3-yl)amino]phenyl}thiourea: The methyl group instead of chlorine can alter the compound’s electronic properties and reactivity.

    1-(4-Acetylphenyl)-3-{4-[(6-bromopyridazin-3-yl)amino]phenyl}thiourea: The bromine atom can introduce different steric and electronic effects compared to chlorine.

Uniqueness: 1-(4-Acetylphenyl)-3-{4-[(6-chloropyridazin-3-yl)amino]phenyl}thiourea is unique due to the presence of the chloropyridazinyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a precursor for advanced materials.

Properties

Molecular Formula

C19H16ClN5OS

Molecular Weight

397.9 g/mol

IUPAC Name

1-(4-acetylphenyl)-3-[4-[(6-chloropyridazin-3-yl)amino]phenyl]thiourea

InChI

InChI=1S/C19H16ClN5OS/c1-12(26)13-2-4-15(5-3-13)22-19(27)23-16-8-6-14(7-9-16)21-18-11-10-17(20)24-25-18/h2-11H,1H3,(H,21,25)(H2,22,23,27)

InChI Key

BTCIIJGQXDOVNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=NN=C(C=C3)Cl

Origin of Product

United States

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